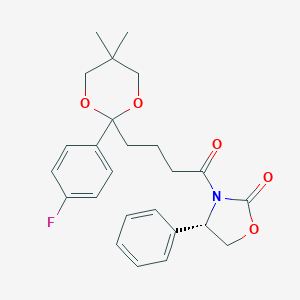
(S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one" is a chiral molecule that appears to be related to the class of oxazolidinones. Oxazolidinones are a type of heterocyclic compound that have found use in various chemical reactions due to their chiral nature, which can impart stereocontrol in the synthesis of enantiomerically pure products. The presence of a 4-fluorophenyl group and a 5,5-dimethyl-1,3-dioxan-2-yl moiety suggests that this compound could be involved in stereoselective enolate alkylations or other asymmetric synthesis applications.
Synthesis Analysis
The synthesis of related oxazolidinone derivatives has been demonstrated in the literature. For instance, the paper titled "SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one" discusses the use of a gem-dimethyl group at the 5-position of a chiral oxazolidinone to bias the conformation of the adjacent C(4)-stereodirecting group. This approach provides higher levels of stereocontrol than simpler oxazolidinone derivatives . Although the specific synthesis of the compound is not detailed, the principles outlined in this paper could be applied to its synthesis, ensuring high enantiomeric excess and stereocontrol.
Molecular Structure Analysis
The molecular structure of oxazolidinones is crucial for their function in stereocontrol. The gem-dimethyl group mentioned in the SuperQuat paper is a key feature that influences the conformation of the molecule, which in turn affects the stereochemical outcome of reactions. The fluorophenyl and dioxan-2-yl groups in the compound of interest are likely to contribute to its reactivity and the stereochemical course of its reactions, although the specific effects would need to be determined experimentally.
Chemical Reactions Analysis
Oxazolidinones are known to participate in a variety of chemical reactions. The paper on SuperQuat oxazolidinones mentions their use in stereoselective enolate alkylations, kinetic resolutions, Diels-Alder cycloadditions, and Pd-catalyzed asymmetric acetalization reactions. These reactions are important for the synthesis of complex molecules with high stereochemical purity. The compound , with its specific substituents, may show similar reactivity, making it a valuable tool in asymmetric synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinones can vary depending on their substituents. The presence of a fluorine atom in the compound can influence its reactivity due to the electronegativity of fluorine, which can affect the electron distribution in the molecule. The dioxan-2-yl group could also impact the solubility and stability of the compound. However, without specific experimental data, these properties are speculative for the compound . The synthesis of fluorinated amino acids as described in the second paper suggests that the introduction of fluorine into molecules is a strategy to modify their properties, which could be relevant to the compound being analyzed.
Applications De Recherche Scientifique
Synthesis and Heterocyclic System Development
- The compound is utilized in the synthesis of heterocyclic systems. A study by Bogolyubov et al. (2004) discusses the formation of derivatives like 4-hydroxyoxazolidin-2-one using similar compounds in chemical reactions (Bogolyubov, Chernysheva, & Semenov, 2004).
Enzymatic Methods for Intermediate Synthesis
- Singh et al. (2013) developed efficient enzymatic methods for synthesizing intermediates of this compound for the production of ezetimibe, a cholesterol absorption inhibitor. They specifically used Candida rugosa lipase in their experiments (Singh, Goel, Rai, & Banerjee, 2013).
Investigations into Reaction Mechanisms
- Nuti and Saettone (1970) investigated the reaction of similar compounds with peroxy acids, providing insights into the transformation processes and structural proof (Nuti & Saettone, 1970).
Stereospecific Syntheses
- Research by Browne and Punja (1975) focused on the stereospecific syntheses of related compounds, contributing to the understanding of their stereochemical properties (Browne & Punja, 1975).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4S)-3-[4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FNO5/c1-24(2)16-31-25(32-17-24,19-10-12-20(26)13-11-19)14-6-9-22(28)27-21(15-30-23(27)29)18-7-4-3-5-8-18/h3-5,7-8,10-13,21H,6,9,14-17H2,1-2H3/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDENTVWHDYNX-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(CCCC(=O)N2C(COC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(OC1)(CCCC(=O)N2[C@H](COC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoyl)-4-phenyloxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


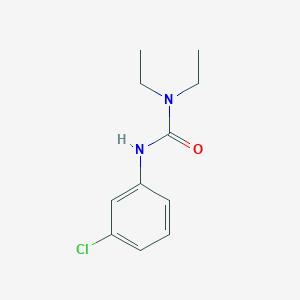

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
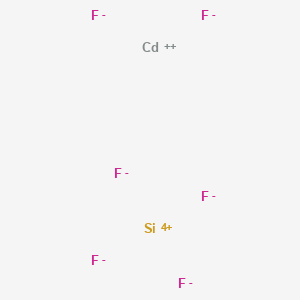
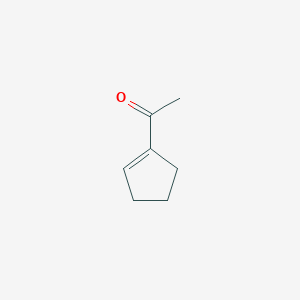
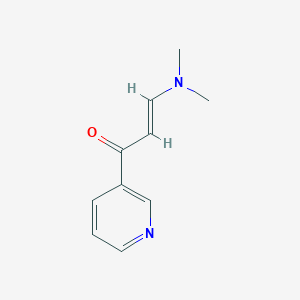
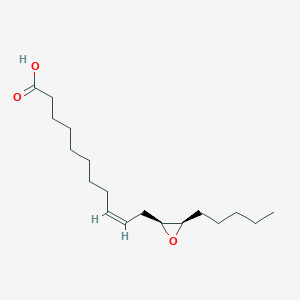
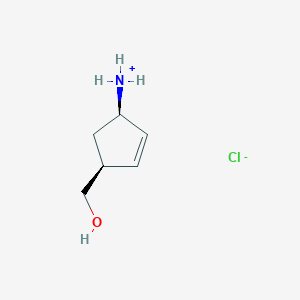
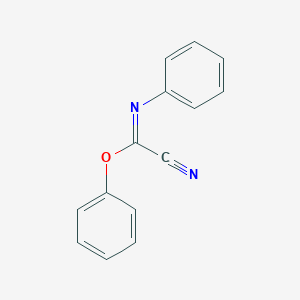
![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

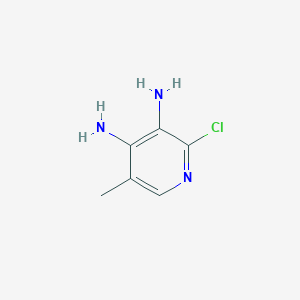
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)